REACTION_CXSMILES
|
CN(C)N=[C:4]([CH3:6])[CH3:5].[Li+].CCC[CH2-].[F:13][C:14]([F:34])([F:33])[C:15]1[CH:32]=[CH:31][C:18]([O:19][C:20]2[CH:30]=[CH:29][C:23]([O:24][CH:25]([CH3:28])[CH:26]=[O:27])=[CH:22][CH:21]=2)=[CH:17][CH:16]=1.C(O)(=[O:37])C>O1CCCC1>[OH:27][CH:26]([CH:25]([O:24][C:23]1[CH:29]=[CH:30][C:20]([O:19][C:18]2[CH:31]=[CH:32][C:15]([C:14]([F:33])([F:34])[F:13])=[CH:16][CH:17]=2)=[CH:21][CH:22]=1)[CH3:28])[CH2:5][C:4](=[O:37])[CH3:6] |f:1.2|
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
reactant
|
Smiles
|
CN(N=C(C)C)C
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
[Li+].CCC[CH2-]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
2-[4-(4-trifluoromethylphenoxy)phenoxy]propanal
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(OC2=CC=C(OC(C=O)C)C=C2)C=C1)(F)F
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
below -60°
|
Type
|
WAIT
|
Details
|
After 3 hours at -65°
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to 0°
|
Type
|
EXTRACTION
|
Details
|
It is extracted into ether
|
Type
|
EXTRACTION
|
Details
|
the organic extract
|
Type
|
WASH
|
Details
|
is washed with water and with NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Solvent is removed
|
Type
|
CUSTOM
|
Details
|
the residue is purified by prep
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(CC(C)=O)C(C)OC1=CC=C(C=C1)OC1=CC=C(C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |